3-Fluoro-4-methoxyphenylboronic acid
Overview
Description
3-Fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used in various chemical reactions and has varying amounts of anhydride .
Synthesis Analysis
The synthesis of this compound involves several steps. It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, and Rhodium catalyzed cyanation .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methoxy group .
Chemical Reactions Analysis
This compound participates in various chemical reactions. It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors, and Rhodium catalyzed cyanation .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.95 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Fluorescence Quenching Studies The fluorescence quenching of boronic acid derivatives, including 3-Fluoro-4-methoxyphenylboronic acid, has been studied using steady-state fluorescence measurements. The findings indicate a static quenching mechanism in the systems studied, providing insights into the chemical interactions and behavior of these compounds under various conditions (Geethanjali, Nagaraja, & Melavanki, 2015).
Hybrid Nanomaterials Characterization this compound has been used in the preparation of chiral BINOL derivatives, immobilized onto multiwalled carbon nanotubes. This application demonstrates its utility in creating hybrid materials for potential use in catalysis and material science (Monteiro et al., 2015).
Antifungal Activity Derivatives of phenylboronic acids, including fluoro-formylphenylboronic acids, have shown significant antifungal activity against various fungal strains. These compounds provide a basis for developing new antifungal agents with potential applications in medicine and agriculture (Borys et al., 2019).
Supramolecular Chemistry Boronic acids, including this compound, play a role in the design and synthesis of supramolecular assemblies. These compounds have been used to form complexes through hydrogen bonding, offering potential applications in the field of molecular recognition and self-assembling materials (Pedireddi & Seethalekshmi, 2004).
Enzyme-free Glucose Sensing A study on electropolymerized monomers, including ones bearing fluoro-containing phenylboronic acid like this compound, shows their application in enzyme-free glucose sensing. This has implications for developing new, more efficient glucose sensors, especially for diabetic care (Bao et al., 2021).
Experimental Oncology Phenylboronic acid and benzoxaborole derivatives, including fluoro-formylphenylboronic acids, have been studied for their antiproliferative potential against cancer cell lines. They show promise as anticancer agents, indicating a new class of compounds for experimental oncology (Psurski et al., 2018).
Spectroscopic Studies and Adsorption Mechanism Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted on this compound and its analogs. These studies provide insights into the adsorption mechanisms and molecular interactions of these compounds, which are important for various applications in chemistry and materials science (Piergies et al., 2013).
Fructose Reduction in Food Matrices Boronic acids, including specific substituted phenylboronic acids, have been explored for the specific reduction of fructose in food matrices, such as fruit juice. This research could lead to new methods for modifying sugar content in foods, with potential health benefits (Pietsch & Richter, 2016).
Future Directions
Mechanism of Action
Target of Action
3-Fluoro-4-methoxyphenylboronic acid is a boronic acid derivative . Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups . .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the activity of the target, potentially altering cellular processes.
Biochemical Pathways
It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors
Pharmacokinetics
As a boronic acid derivative, its bioavailability may be influenced by factors such as its solubility and stability, as well as the presence of transporters in the body that can facilitate its uptake and distribution .
Result of Action
Given its use in the synthesis of potential antitumor agents , it may have effects on cell proliferation and survival, although this would depend on the specific context and targets involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, as well as the presence of other molecules that can interact with the compound . .
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, such as 3-Fluoro-4-methoxyphenylboronic acid, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to participate in Suzuki-Miyaura coupling reactions , which involve the formation of carbon-carbon bonds
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILGLPAJXQMKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871844 | |
Record name | (3-Fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149507-26-6 | |
Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149507266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MG33H8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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